N-(2,5-dichlorophenyl)-2-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)-2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2FN3O3S/c19-13-1-6-16(20)17(11-13)22-18(25)12-23-7-9-24(10-8-23)28(26,27)15-4-2-14(21)3-5-15/h1-6,11H,7-10,12H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGWXEPEONKWOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=C(C=CC(=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichlorophenyl)-2-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]acetamide typically involves multiple steps:
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Formation of the Piperazine Derivative: : The initial step often involves the reaction of piperazine with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the 4-(4-fluorobenzenesulfonyl)piperazine intermediate.
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Acylation Reaction: : The intermediate is then reacted with 2-(2,5-dichlorophenyl)acetyl chloride in the presence of a base like pyridine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
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Reduction: : Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol derivative.
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Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation, often in the presence of a catalyst or under acidic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, N-(2,5-dichlorophenyl)-2-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]acetamide is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may act as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a specialty chemical in various applications.
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)-2-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Acetamide Derivatives with Piperazine Moieties
Compound 1 : N-(2,5-Dichlorophenyl)-2-[4-(3,4-Dimethylphenyl)piperazin-1-yl]acetamide (CAS 667891-38-5)
- Structure : Retains the dichlorophenyl acetamide core but replaces the 4-fluorobenzenesulfonyl group with a 3,4-dimethylphenyl-substituted piperazine.
- Methyl groups on the phenyl ring may enhance lipophilicity, improving membrane permeability but possibly reducing metabolic stability compared to the fluorobenzenesulfonyl analog .
Compound 2 : 2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide (CAS 303091-53-4)
- Structure : Features a 4-fluorophenyl acetamide linked to a 3-chlorophenylpiperazine.
- Key Differences: The dichlorophenyl group in the target compound introduces greater steric bulk and electron-withdrawing effects compared to the monochlorinated phenyl in Compound 2. The fluorobenzenesulfonyl group in the target may enhance hydrogen-bonding interactions with biological targets (e.g., enzymes) compared to the simple 3-chlorophenyl substituent .
Compound 3 : N-(2,5-Dimethylphenyl)-2-[4-(2-Phenylethenesulfonyl)piperazin-1-yl]acetamide (CAS 453517-15-2)
- Structure : Substitutes the dichlorophenyl with a dimethylphenyl group and replaces the fluorobenzenesulfonyl with a styrenesulfonyl moiety.
- Key Differences: The dimethylphenyl group reduces halogen-mediated interactions (e.g., van der Waals forces) but may improve solubility.
Acetamide Derivatives with Antimicrobial Activity
Compound 4 : 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (Compound 47 from )
- Structure : Features a benzo[d]thiazole-sulfonyl piperazine and a difluorophenyl acetamide.
- The target compound’s dichlorophenyl group may offer broader-spectrum activity against gram-positive bacteria due to increased hydrophobicity .
Compound 5 : 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide (Compound 49 from )
Structural and Pharmacokinetic Insights
| Parameter | Target Compound | Compound 1 (3,4-Dimethylphenyl) | Compound 4 (Benzo[d]thiazole) |
|---|---|---|---|
| Molecular Weight | ~444.3 g/mol | 392.3 g/mol | ~450–470 g/mol |
| LogP (Predicted) | ~3.5 (highly lipophilic) | ~3.8 | ~2.8 |
| Key Substituents | 2,5-Dichlorophenyl, 4-FBSO₂ | 3,4-Dimethylphenyl | Benzo[d]thiazole |
| Potential Activity | Broad-spectrum antimicrobial | Moderate antimicrobial | Antifungal |
- 4-Fluorobenzenesulfonyl (4-FBSO₂) vs. Benzo[d]thiazole : The 4-FBSO₂ group in the target compound may improve metabolic stability due to fluorine’s resistance to oxidative degradation compared to benzo[d]thiazole .
- Dichlorophenyl vs. Thiazole : The dichlorophenyl group enhances halogen bonding with hydrophobic pockets in target proteins, whereas thiazole rings may engage in π-π stacking .
Biological Activity
N-(2,5-dichlorophenyl)-2-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C₁₃H₁₄Cl₂FNO₂S
- Molecular Weight : 319.23 g/mol
The presence of the dichlorophenyl and fluorobenzenesulfonyl groups suggests potential interactions with various biological targets, which may contribute to its pharmacological effects.
This compound is believed to exert its biological effects through modulation of neurotransmitter receptors and ion channels. Preliminary studies indicate that it may act as a selective ligand for certain sigma receptors, which are implicated in various neurological processes.
Antidepressant and Anxiolytic Effects
Research has indicated that compounds similar to this compound exhibit antidepressant and anxiolytic properties. For instance, studies have shown that related piperazine derivatives can enhance serotonin and norepinephrine levels in the brain, leading to improved mood and reduced anxiety symptoms .
Analgesic Properties
The compound's potential analgesic effects have been evaluated using various animal models. In a study assessing pain response through the formalin test, compounds with similar structures demonstrated significant reductions in nociception when administered intrathecally . This suggests that this compound may also possess analgesic properties.
In Vitro Studies
In vitro binding assays have been conducted to assess the affinity of this compound for sigma receptors. Results indicated a high affinity for σ1 receptors (Ki = 42 nM), with a selectivity ratio favoring σ1 over σ2 receptors by approximately 36 times .
In Vivo Studies
In vivo experiments have further elucidated the compound's pharmacological profile. For instance, administration of the compound in rodent models demonstrated significant anxiolytic-like behavior in elevated plus maze tests, indicating its potential utility in treating anxiety disorders .
Summary of Biological Activities
| Activity | Description |
|---|---|
| Antidepressant | Modulates neurotransmitter systems; enhances serotonin and norepinephrine levels. |
| Anxiolytic | Exhibits significant anxiolytic effects in behavioral models. |
| Analgesic | Reduces pain response in formalin-induced nociception tests. |
Q & A
Q. What established synthetic routes are available for N-(2,5-dichlorophenyl)-2-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]acetamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with sulfonylation of piperazine derivatives followed by acetamide coupling. Key steps include:
- Sulfonylation : Reacting piperazine with 4-fluorobenzenesulfonyl chloride under anhydrous conditions (e.g., dichloromethane, triethylamine as base) .
- Acetamide Formation : Coupling the sulfonylated piperazine with 2-chloro-N-(2,5-dichlorophenyl)acetamide using a carbodiimide coupling agent (e.g., EDC/HCl) .
- Optimization : Yield improvements (≥70%) are achieved by controlling temperature (0–5°C during exothermic steps), extended reaction times (12–24 hrs), and purification via recrystallization (ethanol/water) .
Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, piperazine CH₂ groups at δ 3.2–3.8 ppm) and confirms substitution patterns .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 486.05) .
- X-ray Crystallography : Resolves intermolecular interactions (e.g., C–H⋯O hydrogen bonds between acetamide carbonyl and piperazine sulfonyl groups, torsion angles <20° deviation from planarity) .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound against targets like serotonin receptors?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina assess binding affinity to 5-HT receptors (e.g., 5-HT₁A). Parameters include grid boxes centered on binding pockets (coordinates: x=10Å, y=10Å, z=10Å) and Lamarckian genetic algorithms .
- MD Simulations : GROMACS evaluates stability of ligand-receptor complexes (100 ns trajectories, RMSD <2.0 Å indicates stable binding) .
- Free Energy Calculations : MM/PBSA quantifies binding energy (ΔG < -8 kcal/mol suggests high affinity) .
Q. What strategies resolve contradictions in biological activity data across in vitro assays (e.g., IC₅₀ variability)?
- Methodological Answer :
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and normalize data to internal controls (e.g., % inhibition relative to reference antagonists) .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to compare datasets, accounting for variables like solvent (DMSO vs. ethanol) and incubation time (24 vs. 48 hrs) .
- Orthogonal Assays : Validate results via SPR (surface plasmon resonance) for binding kinetics and patch-clamp electrophysiology for ion channel modulation .
Q. How can pharmacokinetic properties (e.g., metabolic stability, BBB penetration) be evaluated methodically?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS (half-life >30 min suggests stability) .
- BBB Permeability : Use parallel artificial membrane assays (PAMPA-BBB; Pe >4.0×10⁻⁶ cm/s predicts CNS penetration) .
- Plasma Protein Binding : Equilibrium dialysis (≥95% binding indicates limited free fraction) .
Q. How do structural modifications (e.g., halogen substitution) influence binding affinity and selectivity?
- Methodological Answer :
- SAR Studies : Compare analogs (e.g., Cl → F at 2,5-dichlorophenyl).
- Fluorine Substitution : Increases electronegativity, enhancing H-bonding with Ser159 in 5-HT₂A (ΔΔG = -1.2 kcal/mol) .
- Chlorine Removal : Reduces steric hindrance, improving Ki from 120 nM to 45 nM .
- Crystallographic Overlays : Superimpose modified structures (PyMOL) to identify conformational shifts in piperazine-acetamide dihedral angles (>10° reduces activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
